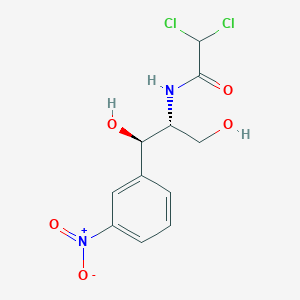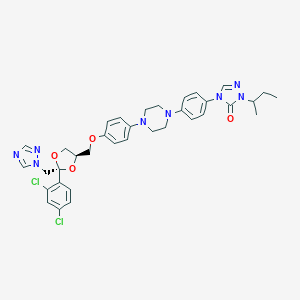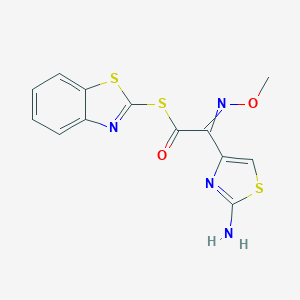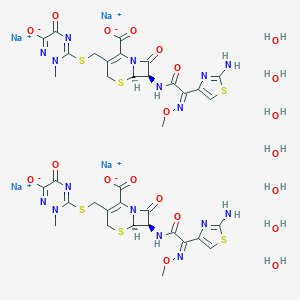
m-Chloramphenicol
Overview
Description
m-Chloramphenicol, also known as Chloramphenicol, is a broad-spectrum antibiotic that is primarily bacteriostatic . It is an impurity of Chloramphenicol . It is used for the treatment of a number of bacterial infections . This includes use as an eye ointment to treat conjunctivitis . By mouth or by injection, it is used to treat meningitis, plague, cholera, and typhoid fever .
Synthesis Analysis
A synthetic route to produce chloramphenicol esters has been developed, taking advantage of the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA .
Molecular Structure Analysis
The molecular structure of Chloramphenicol is C11H12Cl2N2O5 . It is orthorhombic, space group C 222 1, a = 17.495 (3), b = 7.321 (2), c = 22.130 (4) Å, and Z = 8 .
Chemical Reactions Analysis
The detailed degradation mechanism for Chloramphenicol with hydroxyl radicals in advanced oxidation processes has been studied . The main reaction methods, including the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes, are calculated .
Physical And Chemical Properties Analysis
Chloramphenicol is a chlorine-aided organic complex called di-Chloro-Acetamide in which a nitrobenzene ring is injected with an amide bond and two alcohol species . The structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .
Scientific Research Applications
1. Nanotechnology and Sensor Development
In the field of nanotechnology, m-Chloramphenicol has been utilized for developing advanced applications. For instance, solution-grown zinc tungstate (ZnWO4) nanowires have been investigated for the selective detection of chloramphenicol. These nanowires exhibit unique morphologies and are employed in fabricating electrochemical sensors, demonstrating high specificity and excellent detection limits for chloramphenicol, which could be pivotal in monitoring antibiotic levels in various environments (Shad et al., 2019).
2. Pharmaceutical Research
In pharmaceutical research, chloramphenicol is often used as a reference in studying new chemical compounds. For example, in a study on monophosphoramide derivatives, chloramphenicol was used as a standard antibiotic to compare the antibacterial activity of new compounds. This highlights its role as a benchmark in evaluating the efficacy of new antibacterial agents (Gholivand et al., 2021).
3. Environmental Monitoring
Chloramphenicol has been instrumental in environmental monitoring studies. Researchers have investigated its presence in various environments, such as in lactating cows following external application. This type of study is crucial for understanding the environmental impact and distribution of antibiotic residues, providing valuable information for regulatory and safety assessments (Pengov et al., 2005).
4. Molecular Biology
In molecular biology, this compound has been used to investigate bacterial resistance mechanisms. Studies have explored how bacteria develop resistance to chloramphenicol, enhancing our understanding of bacterial protein biosynthesis and resistance gene mechanisms. This knowledge is critical for developing new strategies to combat antibiotic resistance (Schwarz et al., 2004).
5. Biomedical Research
In biomedical research, this compound has been used to study its effects on cellular functions. For example, research on Escherichia coli revealed that chloramphenicol can cause fusion of separated nucleoids, providing insights into its impact on bacterial cell morphology and DNA segregation (van Helvoort et al., 1996).
Mechanism of Action
Target of Action
m-Chloramphenicol primarily targets the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria. This compound binds to the 50S subunit of the bacterial ribosome , specifically interfering with the peptidyl transferase activity .
Mode of Action
This compound acts by binding to the bacterial ribosome and inhibiting protein synthesis . It blocks the peptidyl transferase activity, which is a crucial step in protein synthesis where amino acids are added to the growing peptide chain . This interaction with its target leads to the cessation of bacterial growth, making this compound a bacteriostatic agent .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein synthesis. By inhibiting the peptidyl transferase activity of the bacterial ribosome, this compound prevents the elongation of the protein chain, thereby disrupting protein synthesis . This disruption affects various downstream effects, as proteins play a vital role in most biological processes, including metabolism, cell structure, and response to environment.
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 75-90% of the drug being absorbed after oral administration . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . The drug is metabolized by the liver to inactive products, with only 5 to 15% of this compound being excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, leading to a halt in bacterial growth . In addition, this compound has been shown to induce abnormal differentiation and inhibit apoptosis in proliferating cells .
Action Environment
The action of this compound can be influenced by various environmental factors. Microbes play a vital role in the decomposition of this compound in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Environmental factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of this compound .
Safety and Hazards
Chloramphenicol should not be used topically because small amounts may be absorbed and, rarely, cause aplastic anemia . Hypersensitivity reactions are uncommon . Optic and peripheral neuritis may occur with prolonged use . The neonatal gray baby syndrome, which involves hypothermia, cyanosis, flaccidity, and circulatory collapse, is often fatal .
Future Directions
properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583572 | |
| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7411-65-6 | |
| Record name | m-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-Chloramphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLORAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)







